An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Lidocaine In Vivo
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Lidocaine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The information presented herein is curated from peer-reviewed scientific literature to support research and development activities.
Lidocaine Pharmacokinetics: Quantitative Data
The pharmacokinetic profile of lidocaine has been characterized in various preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of Lidocaine in Various Species
| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | Intravenous | 1.5 mg/kg | - | 0.05 | 1.85 | - | - | |
| Human | Topical | 3.0 mg/kg | - | 0.21 | - | 40.55 L/h | 115.70 L | |
| Human | Intravenous Infusion | 1 mg/kg bolus, then 10-50 µg/kg/min | 1.5 - 5.0 (therapeutic range) | - | 1.0 - 2.0 | - | 0.6 - 4.5 L/kg | [1][2] |
| Goat Kids | Subcutaneous | - | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | - | - | [3] |
| Rat | - | - | - | - | - | - | - | [4] |
Note: '-' indicates data not specified in the cited sources.
Table 2: Pharmacokinetic Parameters of Lidocaine Metabolites in Humans Following a 1.5 mg/kg Intravenous Bolus
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| Monoethylglycinexylidide (MEGX) | 100.83 ± 29.83 | 0.25 | 229.02 ± 81.39 |
| Glycinexylidide (GX) | 16.35 ± 6.26 | 1.00 | 80.82 ± 41.83 |
Data from a study in patients undergoing thoracoscopic pulmonary resection.
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the pharmacokinetics and metabolism of lidocaine.
2.1. Animal Studies
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Study: Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [3]
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Subjects: Healthy goat kids.
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Drug Administration: Subcutaneous injection of lidocaine hydrochloride.
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Blood Sampling: Blood samples were collected at predetermined time points post-administration.
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Analytical Method: Plasma concentrations of lidocaine and its metabolite, monoethylglycinexylidide (MGX), were quantified using liquid chromatography-mass spectrometry (LC-MS).
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Pharmacokinetic Analysis: The data was analyzed using noncompartmental analysis to determine parameters such as Cmax, Tmax, and elimination half-life (t1/2).
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2.2. Human Studies
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Study: Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection
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Subjects: Patients scheduled for thoracoscopic pulmonary resection.
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Drug Administration:
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Intravenous Group: 1.5 mg/kg lidocaine as an intravenous bolus.
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Topical Group: 3.0 mg/kg lidocaine administered via the "spray-as-you-go" method.
-
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Blood Sampling: Arterial blood was sampled at preset intervals.
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Analytical Method: Plasma concentrations of lidocaine, MEGX, and GX were measured by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined using noncompartmental analysis with Phoenix WinNonlin software.
-
-
Study: Cutaneous in vivo metabolism of topical lidocaine formulation in human skin [5]
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Subjects: Healthy human volunteers.
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Drug Administration: A 5 mg/cm² dose of 5% lidocaine ointment was applied to the buttock skin.
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Sample Collection: After 2 hours, the residual formulation was removed, and two 4-mm punch biopsies were taken from the application site.
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Analytical Method: The quantity of lidocaine and its metabolites were extracted from the skin samples (epidermis + dermis) and analyzed. One detected metabolite was monoethylglycinexylidide (MEGX).[5]
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Lidocaine Metabolism
Lidocaine is extensively and rapidly metabolized in the liver.[6] The primary metabolic pathway involves N-deethylation mediated by cytochrome P450 enzymes, primarily CYP1A2 with a minor contribution from CYP3A4.[7] This process yields pharmacologically active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[6][8] MEGX retains approximately 80% of the antiarrhythmic potency of the parent drug, while GX is nearly inactive.[8] Subsequent biotransformation includes aromatic hydroxylation and cleavage of the amide linkage.[4][6] The metabolites and a small amount of unchanged drug are excreted by the kidneys.[6]
The metabolic activation of lidocaine can also lead to the formation of reactive intermediates. Studies have shown that a reactive metabolite, likely an arene oxide, can covalently bind to microsomal proteins. This process is related to lidocaine 3-hydroxylation and may be catalyzed by cytochrome P450 isozymes belonging to the CYP2D subfamily.[9]
Visualizations
4.1. Metabolic Pathway of Lidocaine
Caption: Metabolic pathway of lidocaine in the liver.
4.2. Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow for a human pharmacokinetic study of lidocaine.
References
- 1. wjgnet.com [wjgnet.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantitation of lidocaine and its four metabolites by high-performance liquid chromatography: application to studies on in vitro and in vivo metabolism of lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cutaneous in vivo metabolism of topical lidocaine formulation in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. C01BB01 - Lidocaine [drugsporphyria.net]
- 8. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic activation of lidocaine and covalent binding to rat liver microsomal protein - PubMed [pubmed.ncbi.nlm.nih.gov]
